molecular formula C10H12N2O3 B8647721 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide CAS No. 108494-72-0

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B8647721
Key on ui cas rn: 108494-72-0
M. Wt: 208.21 g/mol
InChI Key: YKZBEIJTRNBOFF-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

2-Hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide (0.5 g, 2.4 mmol) was added portionwise to concentrated methanesulfonic acid (1.5 mL). The 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide was added over a period of 45 min in order to keep the reaction temperature between 65 to 70° C. After addition, the mixture was stirred for 10 min and then poured onto ice (10 g). The resulting aqueous solution was extracted with ethyl acetate (3×50 mL). Combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel with petroleum ether:ethyl acetate (20:1, v/v) as eluent to afford 5-methoxy-6-methyl-1H-indole-2,3-dione (350 mg, 1.8 mmol, 77%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([CH3:15])[CH:8]=1)=[O:5].CS(O)(=O)=[O:18]>>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][C:9]=1[CH3:15])[NH:6][C:4](=[O:5])[C:3]2=[O:18]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ON=CC(=O)NC1=CC(=C(C=C1)OC)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=CC(=O)NC1=CC(=C(C=C1)OC)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 65 to 70° C
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
poured onto ice (10 g)
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel with petroleum ether:ethyl acetate (20:1

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C2C(C(NC2=CC1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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